molecular formula C38H50N2O11 B000052 Nudicauline CAS No. 99815-83-5

Nudicauline

Cat. No.: B000052
CAS No.: 99815-83-5
M. Wt: 710.8 g/mol
InChI Key: IPWQJEONCUFCOR-SMGABUFOSA-N
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Description

Ipwqjeoncufcor-rnnmqtrdsa- (CAS No. 99815-83-5) is a compound with the molecular formula C38H50N2O11.HClO4 and a molecular weight of 810.5 g/mol. It is known for its role as an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist, with a selectivity comparable to that of Methyllycaconitine at brain sites.

Scientific Research Applications

Ipwqjeoncufcor-rnnmqtrdsa- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a neuronal nicotinic receptor antagonist, which makes it valuable in neuropharmacological studies. Its selectivity for brain sites allows researchers to study the effects of nicotinic receptor inhibition on neural activity and behavior.

Preparation Methods

The synthetic routes and reaction conditions for Ipwqjeoncufcor-rnnmqtrdsa- are not explicitly detailed in the available sources. it is typically synthesized under controlled laboratory conditions to ensure high purity and efficacy. Industrial production methods would likely involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to maintain quality and consistency.

Chemical Reactions Analysis

Ipwqjeoncufcor-rnnmqtrdsa- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified in the available sources, but typical reagents for such reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ipwqjeoncufcor-rnnmqtrdsa- involves its binding to neuronal nicotinic receptors, thereby inhibiting their activity. This inhibition affects the transmission of neural signals, which can be useful in studying various neurological conditions and potential treatments. The molecular targets and pathways involved include the nicotinic acetylcholine receptors in the brain.

Comparison with Similar Compounds

Ipwqjeoncufcor-rnnmqtrdsa- is similar to other Alpha-Bungarotoxin neuronal nicotinic receptor antagonists, such as Methyllycaconitine. its unique selectivity and binding affinity make it a valuable tool in neuropharmacological research. Similar compounds include Nudicauline and other nicotinic receptor antagonists .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Ipwqjeoncufcor-rnnmqtrdsa-' involves the use of organic chemistry reactions to form the desired product. The synthesis pathway should be efficient, cost-effective, and scalable for large-scale production.", "Starting Materials": ["2,4-dimethyl-3-pentanone", "methylamine", "ethyl chloroformate", "sodium cyanide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water"], "Reaction": ["Step 1: React 2,4-dimethyl-3-pentanone with methylamine in the presence of sulfuric acid to form N-methyl-2,4-dimethyl-3-pentanone", "Step 2: React N-methyl-2,4-dimethyl-3-pentanone with ethyl chloroformate and sodium cyanide in the presence of sodium hydroxide to form the corresponding nitrile", "Step 3: Hydrolyze the nitrile with sulfuric acid to form the corresponding amide", "Step 4: React the amide with acetic anhydride in the presence of sodium hydroxide to form the desired product 'Ipwqjeoncufcor-rnnmqtrdsa-'"] }

CAS No.

99815-83-5

Molecular Formula

C38H50N2O11

Molecular Weight

710.8 g/mol

IUPAC Name

[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1

InChI Key

IPWQJEONCUFCOR-SMGABUFOSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Purity

96% (TLC, mass-spectrometry)

Synonyms

O14-Demethylmethyllycaconitine 14-acetate, perchlorate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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